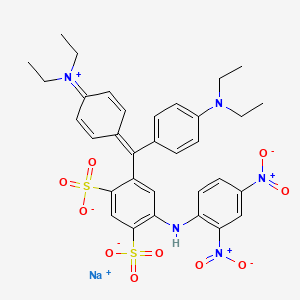

C.I. Acid Green 8

Description

Nomenclature and Classification within Acidic Triarylmethane Dyes

C.I. Acid Green 8 is classified as a triarylmethane dye. worlddyevariety.com This classification is based on its core molecular structure, which features three aryl groups attached to a central carbon atom. As an acid dye, it is characterized by the presence of acidic functional groups, such as sulfonic acid groups, which confer water solubility and allow it to form ionic bonds with positively charged sites on substrates like protein and polyamide fibers. cymitquimica.comcymitquimica.com

The systematic naming and various identifiers for this compound are crucial for its unambiguous identification in scientific literature and databases.

| Identifier | Value |

| C.I. Name | This compound |

| C.I. Number | 42050 |

| CAS Number | 4616-29-1 |

| Molecular Formula | C₃₃H₃₄N₅NaO₁₀S₂ |

| Molecular Weight | 747.77 g/mol |

| Chemical Class | Triarylmethane |

Data sourced from World Dye Variety. worlddyevariety.com

Historical and Contemporary Research Significance of this compound and Analogues

Historically, the significance of triarylmethane dyes like this compound lies in their application in the textile industry for dyeing materials such as silk and wool. cymitquimica.comnih.gov The manufacturing process for this compound involves a multi-step synthesis beginning with the condensation of 3-Nitrobenzaldehyde and N,N-diethylbenzenamine, followed by reduction, further condensation with 1-Chloro-2,4-dinitrobenzene, and subsequent sulfonation and oxidation steps. worlddyevariety.com

Contemporary research has shifted significantly towards the environmental impact of these dyes. Due to their complex aromatic structure, many synthetic dyes are resistant to degradation and can persist in the environment, leading to water pollution. researchgate.net Consequently, a substantial body of modern research is dedicated to developing effective methods for the removal and degradation of these compounds from industrial wastewater.

Research into analogues such as Acid Green 3, Acid Green 25, and Brilliant Green provides valuable insights applicable to this compound. Studies on these related compounds focus on:

Adsorption: Utilizing various low-cost, natural adsorbents to bind and remove dyes from aqueous solutions. researchgate.netscispace.comkoreascience.kr

Photocatalytic Degradation: Employing semiconductor photocatalysts like Zinc Oxide (ZnO) or novel nanoferrites to break down the dye molecules into simpler, less harmful substances under light irradiation. researchgate.netdtu.dk

These areas of investigation highlight the modern imperative to address the environmental persistence of synthetic dyes.

Current Research Challenges and Unresolved Questions Pertaining to this compound

The primary challenge in the research of this compound and similar dyes is their environmental persistence and the development of efficient, scalable, and economically viable remediation technologies. acs.orgresearchgate.net

Key research challenges include:

Catalyst Efficiency and Stability: While photocatalysis is a promising degradation method, challenges remain in developing catalysts that are highly efficient under visible light, are reusable over multiple cycles without significant loss of activity, and can be easily recovered from treated water. dtu.dk

Degradation Byproducts: A significant unresolved question is the nature and toxicity of the intermediate compounds formed during the degradation process. Complete mineralization to benign substances like CO₂ and H₂O is the ideal goal, but incomplete degradation can sometimes produce byproducts that are more toxic than the parent dye molecule.

Adsorbent Regeneration: For removal techniques based on adsorption, the effective regeneration of the adsorbent material and the safe disposal of the concentrated dye waste are critical hurdles that need to be overcome for the process to be considered truly sustainable.

Real-World Applicability: Translating laboratory-scale success to large-scale industrial effluent treatment presents numerous challenges, including the presence of mixed contaminants, variable pH, and high salt concentrations, all of which can affect the performance of remediation technologies. scispace.commdpi.com

Overview of Multidisciplinary Research Approaches for this compound

Addressing the complexities of this compound requires a convergence of expertise from various scientific disciplines. This multidisciplinary approach ensures a comprehensive understanding of the dye's lifecycle, from synthesis to environmental fate and remediation.

Chemistry: At the core, synthetic chemists work on developing greener synthesis routes for dyes, while physical and analytical chemists investigate the mechanisms and kinetics of degradation processes. researchgate.net This includes studying the role of reactive oxygen species in photocatalytic reactions. dtu.dk

Materials Science: Researchers in this field focus on the design and fabrication of novel materials for dye removal and degradation. This involves creating advanced adsorbents with high surface area and specific functional groups, as well as engineering highly active and stable photocatalytic nanoparticles. dtu.dkbohrium.com

Environmental Science and Engineering: This discipline assesses the ecotoxicity of the dyes and their degradation byproducts. dtu.dk Environmental engineers work on designing and optimizing wastewater treatment systems, such as bioreactors and advanced oxidation process (AOP) facilities, to effectively remove dyes from industrial effluents. koreascience.kr

Computational Modeling: Theoretical and computational chemistry provides tools to model the interaction between dye molecules and adsorbent surfaces or catalysts. mdpi.com Techniques like molecular docking can predict adsorption affinities and help in understanding the degradation pathways at a molecular level, guiding the design of more effective materials and processes.

This integrated, multidisciplinary effort is essential for advancing the science of triarylmethane dyes and developing sustainable solutions to the challenges they present.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

6416-29-1 |

|---|---|

Molecular Formula |

C33H34N5NaO10S2 |

Molecular Weight |

747.8 g/mol |

IUPAC Name |

sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-(2,4-dinitroanilino)benzene-1,3-disulfonate |

InChI |

InChI=1S/C33H35N5O10S2.Na/c1-5-35(6-2)24-13-9-22(10-14-24)33(23-11-15-25(16-12-23)36(7-3)8-4)27-20-29(32(50(46,47)48)21-31(27)49(43,44)45)34-28-18-17-26(37(39)40)19-30(28)38(41)42;/h9-21,34H,5-8H2,1-4H3,(H-,43,44,45,46,47,48);/q;+1/p-1 |

InChI Key |

OEMZQOVLGMSSNG-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Green Chemistry Principles in C.i. Acid Green 8 Production

Contemporary Synthetic Routes for Triarylmethane Dyes: A Comparative Analysis

C.I. Acid Green 8 is a triarylmethane dye, a class of synthetic organic compounds characterized by their triphenylmethane (B1682552) backbone. wikipedia.org The core structure is responsible for their intense color. wikipedia.org The synthesis of these dyes typically involves the formation of a central carbon atom linked to three aryl groups, followed by an oxidation step to generate the final chromophore.

The foundational chemistry for creating the triarylmethane skeleton involves electrophilic aromatic substitution reactions, often of the Friedel-Crafts type. datapdf.comacs.org The traditional manufacturing process for this compound exemplifies this approach. It begins with the acid-catalyzed condensation of one equivalent of 3-Nitrobenzaldehyde with two equivalents of N,N-diethylbenzenamine. worlddyevariety.com This reaction forms the basic triarylmethane structure in its leuco (colorless) form.

Following the initial condensation, the nitro group on the benzaldehyde-derived ring is reduced to an amino group. This intermediate is then subjected to a second condensation reaction with 1-Chloro-2,4-dinitrobenzene. worlddyevariety.com The subsequent steps involve sulfonation using fuming sulfuric acid to impart water solubility, a crucial characteristic for an acid dye. worlddyevariety.com

Modern variations of these condensation strategies aim to improve yields and reduce reaction times. The use of microwave-assisted synthesis, for example, has been shown to accelerate the formation of related dye structures, offering energy savings and potentially higher throughput compared to conventional heating methods. researchgate.net

The final and critical step in the synthesis of triarylmethane dyes is the oxidation of the colorless leuco compound to the intensely colored final product. The traditional synthesis of this compound employs a heavy chromate (B82759) salt, such as sodium or potassium dichromate, in the presence of oxalic acid. worlddyevariety.com While effective, this method generates toxic heavy metal waste, posing significant environmental and health risks.

Contemporary research has focused on developing cleaner and more efficient oxidation pathways. These modern methods avoid the use of stoichiometric heavy metal oxidants, aligning with green chemistry goals.

Catalytic Oxidation with Hydrogen Peroxide: A prominent alternative is the use of hydrogen peroxide (H₂O₂) as the primary oxidant. google.comresearchgate.net H₂O₂ is an environmentally benign oxidant as its only byproduct is water. However, its reaction often requires a catalyst to achieve practical conversion rates. Various catalysts, including cobalt complexes, iron phthalocyanine (B1677752) derivatives, and polyoxometalates, have been successfully employed for the oxidation of leuco triarylmethane dyes. google.comresearchgate.net

Electrochemical Oxidation: Electrochemical methods offer a reagent-free approach to oxidation. google.com In this process, the leuco dye is oxidized in an electrochemical cell, avoiding the need for chemical oxidants entirely. google.com This technique provides a high degree of control over the reaction and generates minimal waste, making it a highly attractive green alternative. google.comgoogle.com

Oxygen/Air with Activating Catalysts: The use of air or pure oxygen as the oxidant is another sustainable approach. google.com These processes require catalysts, such as mixtures of vanadium and molybdenum ions, often in the presence of a substituted benzoquinone, to activate the oxygen for the oxidation of the leuco base. google.com

| Oxidation Method | Oxidizing Agent | Typical Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional | Heavy Chromate Salts (e.g., Na₂Cr₂O₇) | Acidic medium (e.g., oxalic acid) | Effective and well-established | Generates toxic heavy metal waste worlddyevariety.com |

| Catalytic Peroxidation | Hydrogen Peroxide (H₂O₂) | Cobalt complexes, Iron phthalocyanine, Polyoxometalates | Environmentally benign (water is the only byproduct), safer google.comresearchgate.net | Requires catalyst, potential for catalyst deactivation |

| Electrochemical | Electricity (Anodic Oxidation) | Electrochemical cell with electrolyte | Reagent-free, high control, minimal waste google.com | Requires specialized equipment, potential electrode fouling |

| Catalytic Air Oxidation | Oxygen (from air) | Vanadium/Molybdenum ions, benzoquinones | Inexpensive and readily available oxidant google.com | May require elevated temperatures/pressures, catalyst complexity |

Integration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally sustainable. ontosight.ai Applying these principles to the synthesis of this compound involves optimizing reaction efficiency, employing catalytic methods, and minimizing the use of hazardous solvents.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgjocpr.com Multi-step syntheses involving condensation and elimination reactions, like the traditional route to this compound, often have poor atom economy because significant portions of the reactant molecules are lost as byproducts (e.g., water, salts). chembam.com

Optimizing reaction efficiency involves designing synthetic routes that maximize the incorporation of reactant atoms into the final product. nih.gov This can be achieved through:

Addition Reactions: Designing syntheses that proceed via addition mechanisms, which inherently have 100% atom economy.

One-Pot Reactions: Combining multiple synthetic steps into a single reaction vessel ("one-pot") can reduce waste from intermediate purification steps and minimize solvent usage. nih.gov

For this compound, improving atom economy would involve re-evaluating the condensation steps to minimize byproduct formation and developing more direct pathways to the final molecular structure.

Catalysts play a pivotal role in green chemistry by enabling reactions to proceed under milder conditions, increasing reaction rates, and allowing for the use of more benign reagents. nih.gov As discussed in the context of oxidation, replacing stoichiometric reagents like dichromate with catalytic systems offers substantial environmental benefits. researchgate.net

Heterogeneous catalysts, which exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are particularly advantageous. rsc.org They can be easily separated from the reaction mixture by filtration and potentially reused, reducing both catalyst cost and waste generation. The development of robust, reusable catalysts for the key condensation and oxidation steps in this compound synthesis is a primary goal for green process development.

The traditional synthesis of this compound uses fuming sulfuric acid, a highly corrosive and hazardous substance. worlddyevariety.com Green chemistry principles advocate for the reduction or elimination of volatile organic compounds (VOCs) and other hazardous solvents.

The ideal green solvent is non-toxic, non-flammable, readily available from renewable sources, and recyclable. Water is often considered the ultimate green solvent, and developing synthetic routes that can be performed in aqueous media is a key objective. researchgate.net Other alternatives include:

Supercritical Fluids: Supercritical CO₂, for example, can be an excellent non-polar solvent, and its solvent properties can be tuned with pressure and temperature.

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution.

Bio-derived Solvents: Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources like corncobs, are becoming viable replacements for traditional petroleum-derived solvents. sigmaaldrich.comacsgcipr.org

Process Intensification and Scale-Up Considerations in Research Synthesis

Process intensification refers to the development of novel apparatuses and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. For a multi-step synthesis like that of this compound, these strategies offer significant advantages over traditional batch manufacturing.

The conventional synthesis of this compound involves several key steps: the condensation of 3-Nitrobenzaldehyde with N,N-diethylbenzenamine, followed by reduction of the nitro group, a subsequent condensation with 1-Chloro-2,4-dinitrobenzene, sulfonation, and a final oxidation step to form the chromophore. worlddyevariety.com This final oxidation has historically employed hazardous heavy metal salts like sodium dichromate. worlddyevariety.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rasayanjournal.co.in In the context of triphenylmethane dye synthesis, microwave-assisted methods have been shown to drastically reduce reaction times for condensation steps from several hours to just a few minutes. rasayanjournal.co.in Applying this technology to the initial condensation steps of this compound synthesis could lead to significant energy savings and increased throughput. Furthermore, these reactions can often be performed under solvent-free conditions, aligning with green chemistry principles by reducing solvent waste. rasayanjournal.co.inresearchgate.net

Continuous Flow Chemistry: Continuous flow processing offers a paradigm shift from traditional batch reactors. In a flow setup, reagents are continuously pumped through a network of tubes or microreactors where the reactions occur. This methodology provides superior control over reaction parameters such as temperature, pressure, and residence time. uc.pt For the synthesis of this compound, a modular flow system could be designed where each reactor performs a specific step in the sequence.

Key advantages include:

Enhanced Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for highly efficient heat exchange, which is critical for managing exothermic steps like sulfonation and oxidation, thereby improving safety and preventing byproduct formation. acs.org

Improved Safety: The small internal volume of flow reactors minimizes the quantity of hazardous materials present at any given moment, reducing the risk associated with handling potent reagents like fuming sulfuric acid or energetic intermediates.

Greener Oxidation: The final, critical oxidation of the leuco base can be redesigned to be more environmentally benign. Traditional reliance on chromium-based oxidants can be replaced by cleaner technologies. beyondbenign.org Electrochemical oxidation in a continuous flow electrolysis cell is a prime example, avoiding the use of toxic metal reagents and generating the colored dye cleanly and efficiently. google.com This has been demonstrated for structurally similar triarylmethane dyes. google.com

Scale-Up Considerations: Scaling up a laboratory-developed process for industrial production presents unique challenges. Traditional batch processes are typically scaled up by "sizing-up"—simply using larger vessels. However, this often leads to issues with mixing and heat transfer.

Continuous flow chemistry offers more flexible and reliable scale-up strategies:

Numbering-Up (or Scaling-Out): This involves running multiple identical flow reactors in parallel to increase production capacity. This approach maintains the optimal heat and mass transfer characteristics achieved at the research scale, ensuring consistent product quality.

Sizing-Up: This involves increasing the dimensions (length or diameter) of the flow reactor. While seemingly straightforward, this can alter the flow dynamics and heat transfer efficiency, requiring careful re-optimization.

For complex syntheses like that of this compound, a numbering-up approach is often preferred as it minimizes the risks associated with process redevelopment.

| Parameter | Traditional Batch Synthesis | Intensified Continuous Flow Synthesis (Hypothetical) |

|---|---|---|

| Reaction Time | Hours to days per step | Seconds to minutes per step |

| Operating Volume | Large (Liters to m³) | Small (Microliters to milliliters) |

| Heat Transfer | Poor to moderate, risk of hotspots | Excellent, precise temperature control |

| Oxidizing Agent | Heavy chromate salts | Electrochemical oxidation (cleaner) |

| Safety Profile | Handling of large quantities of hazardous materials | Small holdup volume, inherently safer |

| Scale-Up Method | Sizing-up (larger vessels) | Numbering-up (parallel reactors) |

Derivatization and Structural Modification Strategies for Enhanced Functionality

Derivatization and structural modification of a dye molecule are performed to alter its properties, such as solubility, color, stability, and affinity for specific substrates. The structure of this compound offers several sites for such modifications to enhance its functionality for specialized applications beyond traditional dyeing.

Key Modification Sites: The this compound molecule has three primary regions for chemical modification:

Sulfonic Acid Groups: These groups are essential for the dye's water solubility and are a primary target for derivatization.

N-diethylamino Groups: The terminal amine functionalities play a crucial role in the dye's chromophore and can be altered to tune its electronic and, consequently, its spectral properties.

Aromatic Rings: The phenyl and dinitrophenyl rings can be functionalized, although this typically requires modification of the starting materials for better selectivity.

Strategies for Enhanced Functionality:

Modifying Solubility and Binding: The two sulfonic acid groups can be converted into more reactive sulfonyl chloride intermediates. These can then be reacted with various amines or alcohols to form sulfonamides or sulfonate esters, respectively. This strategy can be used to:

Tune Solubility: Introducing long alkyl chains can increase solubility in nonpolar solvents, while incorporating polyethylene (B3416737) glycol (PEG) chains can enhance aqueous solubility and biocompatibility.

Introduce Reactive Groups: Attaching functional groups like maleimides, N-hydroxysuccinimide (NHS) esters, or azides allows the dye to be covalently linked to biomolecules (proteins, nucleic acids) for use as a biological stain or sensor.

Improving Lightfastness and Photophysical Properties: The lightfastness of triphenylmethane dyes is often a limitation. sci-hub.st Research on related dyes has shown that modifying the N-alkyl groups can improve stability.

Altering N-Alkyl Groups: Replacing the N-diethyl groups with other substituents, such as N-cyanoethyl groups, has been shown to increase the lightfastness of some triphenylmethane dyes. sci-hub.st

Backbone Rigidification: Introducing structural constraints, such as inserting a triple bond into the methane (B114726) bridge, can alter the planarity of the molecule. aip.org This can lead to significant shifts in the absorption and emission spectra and changes in fluorescence quantum yield, potentially creating derivatives for advanced optical applications. aip.org

Synthesis of Functional Analogs: Rather than modifying the final dye, a more powerful strategy involves using derivatized starting materials. For example, using a substituted N,N-dialkylaniline or a functionalized benzaldehyde (B42025) in the initial condensation step can introduce desired functionalities from the outset. This allows for the creation of a library of this compound analogs with tailored properties for applications in sensing, imaging, or as functional materials.

| Target Functional Group | Modification Strategy | Potential Reagents | Enhanced Functionality |

|---|---|---|---|

| Sulfonic Acid (-SO₃H) | Conversion to Sulfonamide | 1. SOCl₂ or PCl₅ 2. Primary/Secondary Amine (R₂NH) | Tuned solubility, attachment of reactive handles |

| Sulfonic Acid (-SO₃H) | Conversion to Sulfonate Ester | 1. SOCl₂ 2. Alcohol (ROH) | Reduced water solubility, altered substrate affinity |

| N-diethylamino Group | Replacement of Ethyl Groups | Synthesis from N,N-bis(cyanoethyl)aniline | Improved lightfastness sci-hub.st |

| Aromatic Backbone | Use of Substituted Aldehyde | e.g., 4-Hydroxybenzaldehyde | New site for further derivatization (phenolic -OH) |

| Methane Bridge | Insertion of Rigid Linker | Synthesis via Sonogashira coupling of precursors | Shifted absorption/emission spectra, altered quantum yield aip.org |

Environmental Remediation and Mechanistic Studies of C.i. Acid Green 8 Degradation

Advanced Oxidation Processes (AOPs) for C.I. Acid Green 8 Abatement

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. ijcce.ac.ir These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules. ijcce.ac.irresearchgate.net AOPs can include various technologies such as ozonation, Fenton oxidation, and photocatalytic oxidation. ijcce.ac.irijcce.ac.ir The combination of different AOPs can often lead to higher degradation rates due to the increased generation of free radicals. ijcce.ac.ir

Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), and a light source (e.g., UV or solar light) to generate reactive oxygen species (ROS). researchgate.netmdpi.com This technology has shown promise in degrading various organic pollutants, including textile dyes. researchgate.netmdpi.com When the semiconductor material absorbs light with energy equal to or greater than its band gap, electrons are excited from the valence band to the conduction band, creating electron-hole pairs (e-/h+). mdpi.comacs.org These charge carriers then react with water and oxygen to produce highly reactive species that can mineralize the dye molecules into carbon dioxide, water, and inorganic ions. acs.orgniscpr.res.in

The efficiency of photocatalytic degradation is heavily dependent on the design and properties of the photocatalyst. mdpi.com Key characteristics for an effective photocatalyst include a suitable band gap energy, high surface area, and long-term stability. mdpi.com

Semiconductor Oxides: Semiconductor metal oxides are widely used as photocatalysts due to their stability, affordability, and effectiveness. mdpi.comsci-hub.se

Titanium Dioxide (TiO₂): TiO₂ is one of the most extensively studied photocatalysts because of its high photochemical stability, non-toxicity, and low cost. sci-hub.segecarbon.org It exists in three main crystalline forms: anatase, rutile, and brookite, with anatase generally showing the highest photocatalytic activity due to a longer carrier lifetime. sci-hub.se However, its large band gap (3.2 eV for anatase) means it primarily absorbs UV light, which accounts for only a small portion of the solar spectrum. mdpi.comgecarbon.org

Zinc Oxide (ZnO): ZnO is another promising photocatalyst with a band gap similar to TiO₂ (around 3.2 eV). researchgate.net It is also known for its high photosensitivity and stability. researchgate.net

Bismuth Oxychloride (BiOCl): Bismuth-based compounds have gained attention for their potential in photocatalysis. orientjchem.org For instance, aluminum fluoride-doped bismuth oxychloride has been shown to degrade Acid Green 1 (a similar nitroso dye) under sunlight. orientjchem.org

Composite Materials: To enhance photocatalytic activity, semiconductor oxides are often combined with other materials. For example, coupling TiO₂ with carbon-based materials like activated carbon or carbon nanotubes can improve performance by reducing electron-hole recombination and increasing the number of active adsorption sites. gecarbon.org

Plasmonic Nanomaterials: To overcome the limitation of wide-bandgap semiconductors that are primarily active under UV light, plasmonic nanomaterials, such as gold (Au) and silver (Ag) nanoparticles, have been incorporated into photocatalytic systems. frontiersin.orgnih.gov These materials exhibit Localized Surface Plasmon Resonance (LSPR), which enhances visible light absorption and promotes the generation of hot charge carriers, ultimately improving the photocatalytic efficiency. nih.govmdpi.com

Mechanism of Enhancement: The LSPR effect in plasmonic nanoparticles can enhance photocatalysis through several mechanisms: generating hot electrons that are injected into the semiconductor's conduction band, enhancing the local electric field, and photothermal heating. nih.gov

Examples:

Janus Gold Nanorods (Au JNRs): These nanostructures, partially coated with silica (B1680970), have demonstrated the ability to degrade organic pollutants using visible light. pnas.org

Ag/AgCl Nanoparticles: Green-synthesized Ag/AgCl nanoparticles have shown effective photocatalytic degradation of dyes under visible light, attributed to the surface plasmon resonance of Ag nanoparticles. mdpi.com

Ag/TiO₂ Composites: The combination of Ag nanoparticles with TiO₂ nanowires can enhance the degradation rate of dyes under both UV and visible light. mdpi.com The Ag nanoparticles can act as electron traps, promoting the separation of photogenerated electron-hole pairs in the TiO₂. mdpi.com

Table 1: Comparison of Different Photocatalyst Types

| Catalyst Type | Examples | Primary Activation | Key Advantages | Limitations |

|---|---|---|---|---|

| Semiconductor Oxides | TiO₂, ZnO, BiOCl | UV Light | High stability, low cost, non-toxic. sci-hub.segecarbon.org | Limited visible light absorption due to wide band gap. mdpi.comgecarbon.org |

| Plasmonic Nanomaterials | Au, Ag nanoparticles | Visible Light | Enhanced visible light absorption, improved charge separation. nih.gov | Can be more expensive, potential for instability. pnas.org |

| Composite Materials | TiO₂-Carbon, Ag/TiO₂ | UV and/or Visible Light | Synergistic effects leading to higher efficiency. gecarbon.orgmdpi.com | Synthesis can be complex. |

The degradation of dyes through photocatalysis often follows pseudo-first-order kinetics. mjcce.org.mkbme.hu This can be described by the Langmuir-Hinshelwood model, which relates the initial rate of reaction to the concentration of the reactant. mdpi.com The rate constant (k) is a key parameter used to quantify the efficiency of the degradation process. mjcce.org.mkmdpi.com

For example, a study on the photocatalytic degradation of Fast Green (a dye with some structural similarities to Acid Green) using nano-sized CeCrO₃ found that the reaction followed pseudo-first-order kinetics with a rate constant of 4.41 x 10⁻⁴ s⁻¹. mjcce.org.mk Similarly, the photocatalytic degradation of Acid Orange 7 and Methyl Orange using copper(II) coordination polymers also followed a pseudo-first-order kinetic model. mdpi.com

In a study on the degradation of a mixture of textile dyes, including C. I. Acid Red 27 and C. I. Acid Orange 10, the sonophotocatalytic degradation rate was also found to follow pseudo-first-order kinetics. bme.hu

Table 2: Kinetic Data for Photocatalytic Degradation of Various Dyes

| Dye | Catalyst | Kinetic Model | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Fast Green | nano-CeCrO₃ | Pseudo-first-order | 4.41 x 10⁻⁴ s⁻¹ | mjcce.org.mk |

| Acid Orange 7 & Methyl Orange | Copper(II) Coordination Polymers | Pseudo-first-order | Varies with catalyst and dye | mdpi.com |

| Textile Dye Mixture | TiO₂ (Sonophotocatalysis) | Pseudo-first-order | Not explicitly stated | bme.hu |

The efficiency of the photocatalytic degradation of this compound is influenced by several operational parameters. mdpi.comd-nb.info

pH: The pH of the solution is a critical parameter as it affects the surface charge of the photocatalyst and the ionization state of the dye molecule, thereby influencing the adsorption of the dye onto the catalyst surface. acs.orgiwaponline.com For anionic dyes like Acid Green, a lower pH is often favorable. A study on the degradation of Acid Green 1 using an AlF-BiOCl photocatalyst found the maximum decolorization efficiency at pH 5. orientjchem.org This is because at acidic pH, the positively charged catalyst surface enhances the adsorption of the anionic dye. orientjchem.org Similarly, the degradation of other acidic dyes has shown optimal performance at acidic pH values. iwaponline.com

Catalyst Load: The concentration of the photocatalyst is another important factor. Initially, increasing the catalyst loading generally increases the degradation rate due to the availability of more active sites for the reaction. niscpr.res.inmdpi.com However, beyond an optimal concentration, the degradation efficiency may decrease. mdpi.com This can be attributed to the aggregation of catalyst particles, which reduces the effective surface area, and increased turbidity of the solution, which can scatter the light and reduce its penetration. mdpi.com For instance, in the degradation of Acid Green 16 with TiO₂, the efficiency increased with catalyst loading up to a certain point (250 mg/100 mL), after which it started to decrease. niscpr.res.in

Light Intensity: The rate of photocatalytic degradation is also dependent on the light intensity. medcraveonline.comd-nb.info At low light intensities, the reaction rate tends to increase linearly with increasing intensity because the generation of electron-hole pairs is the rate-limiting step. medcraveonline.com At intermediate intensities, the relationship may become non-linear, and at very high intensities, the rate can become independent of light intensity as other factors, such as the recombination of electron-hole pairs, become dominant. medcraveonline.comresearchgate.net

The photocatalytic degradation of complex dye molecules like this compound involves a series of steps leading to the formation of various intermediate products before complete mineralization to CO₂, H₂O, and inorganic ions. mdpi.commdpi.com The elucidation of these pathways is crucial for understanding the reaction mechanism and ensuring the complete detoxification of the wastewater.

For azo dyes, a common initial step in the degradation pathway is the cleavage of the azo bond (–N=N–). mdpi.com This leads to the formation of aromatic amines and other intermediate compounds. mdpi.com For example, in the degradation of Acid Orange 7, intermediates such as β-naphthol, N,N-dimethyl-p-phenylenediamine, and sulfanilic acid have been identified. mdpi.com

In the case of nitroso dyes like Acid Green, the degradation would likely involve the breakdown of the nitroso group and the aromatic rings. The degradation of Acid Green 16, a related dye, has been shown to result in the formation of CO₂ and inorganic ions. niscpr.res.in The specific intermediates for this compound would need to be identified through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). A study on the photocatalytic degradation of C.I. Acid Green 25 identified several intermediate products through GC-MS analysis. researchgate.net

Reactive oxygen species (ROS) are the primary agents responsible for the degradation of organic pollutants in photocatalysis. mdpi.comresearchgate.net The main ROS involved are hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). niscpr.res.inmdpi.com

Upon illumination of the semiconductor photocatalyst, the photogenerated holes (h⁺) in the valence band can react with water molecules or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface to produce highly oxidizing hydroxyl radicals (•OH). acs.orgmdpi.com These •OH radicals are powerful, non-selective oxidants that can attack the dye molecules adsorbed on the surface, leading to their degradation. acs.orgniscpr.res.in

Simultaneously, the photoexcited electrons (e⁻) in the conduction band can reduce molecular oxygen (O₂) to form superoxide radical anions (•O₂⁻). mdpi.commdpi.com These superoxide radicals can also participate in the degradation process and prevent the recombination of electrons and holes. acs.org The generation of hydrogen peroxide (H₂O₂) can also occur, which can further contribute to the formation of •OH radicals. nih.gov Trapping experiments are often conducted to identify the primary ROS involved in the degradation of a specific pollutant. mdpi.com For the degradation of Acid Green 16, it was found that •OH and O₂⁻ were the most important oxidants. niscpr.res.in

Fenton and Photo-Fenton Oxidation of this compound

Advanced Oxidation Processes (AOPs) are recognized as effective technologies for treating recalcitrant wastewaters that are resistant to conventional methods. nih.gov Among these, the Fenton process and its variants are particularly noteworthy due to their high performance at ambient temperature and pressure. dntb.gov.ua These processes are based on the generation of highly potent oxidizing species, primarily the hydroxyl radical (•OH), which can degrade a wide range of pollutants. dntb.gov.uaijcce.ac.ir

The Fenton reaction can be categorized into homogeneous and heterogeneous systems based on the phase of the iron catalyst. mdpi.com

Homogeneous Fenton Process: In the classical homogeneous system, ferrous ions (Fe²⁺) in the aqueous phase catalyze the decomposition of hydrogen peroxide (H₂O₂), generating hydroxyl radicals. mdpi.com This system is known for its effectiveness in oxidizing organic pollutants. mdpi.com However, it has limitations, including the necessity of operating within a narrow acidic pH range (typically pH 2-4) and the production of significant amounts of iron sludge, which requires subsequent removal. ijcce.ac.ir

Heterogeneous Fenton Process: To overcome the drawbacks of the homogeneous process, heterogeneous Fenton systems have been developed. These utilize solid iron-based catalysts, such as iron oxides or iron-impregnated materials. mdpi.com Heterogeneous catalysts offer several advantages, including applicability over a wider pH range, reduced formation of iron sludge, and the potential for catalyst recovery and reuse, which makes the process more cost-effective. dntb.gov.ua The degradation mechanism in heterogeneous systems can involve radicals generated on the catalyst's surface or from iron ions that may leach into the solution. dntb.gov.ua

Photo-Fenton Process: The efficiency of both homogeneous and heterogeneous Fenton reactions can be significantly enhanced by irradiation with UV or visible light, a process known as photo-Fenton. nih.gov Light exposure accelerates the regeneration of Fe²⁺ from Fe³⁺ ions and promotes the photolysis of H₂O₂, creating additional hydroxyl radicals. nih.gov This leads to a faster and more complete degradation of dye pollutants. researchgate.net

The efficiency of the Fenton and photo-Fenton processes is critically dependent on the optimization of several operational parameters, primarily the concentrations of the oxidant (H₂O₂) and the catalyst (Fe²⁺ or Fe³⁺), as well as the solution pH.

The ratio of H₂O₂ to Fe²⁺ is a crucial factor. An insufficient amount of either component will limit the production of hydroxyl radicals. Conversely, an excessive concentration of H₂O₂ or Fe²⁺ can be detrimental to the degradation efficiency. Excess H₂O₂ can act as a scavenger of the highly reactive •OH radicals, while excess Fe²⁺ can also consume •OH radicals, thus inhibiting the oxidation process. mdpi.com For example, in the degradation of certain azo dyes, color and COD removal increased as H₂O₂ concentration rose to an optimal level, beyond which the efficiency decreased. mdpi.com

The initial pH of the solution strongly influences the reaction. An acidic medium, typically around pH 3, is generally considered optimal for the classic Fenton reaction to prevent the precipitation of iron hydroxides and to maximize hydroxyl radical generation. mdpi.com However, heterogeneous catalysts can often operate effectively at near-neutral pH values, which is a significant operational advantage. mdpi.com

The following table, based on findings for similar acid dyes, illustrates the optimization of reaction parameters.

Table 1: Optimization of Parameters in Fenton-like Processes for Acid Dye Degradation

| Parameter | Optimal Value/Range | Analyte | Observations |

|---|---|---|---|

| pH | 3.0 - 3.5 | Acid Orange 8, Acid Red 44 | Highest decolorization efficiency was achieved in this acidic range. researchgate.net |

| pH | 2.8 | Indigo Blue Dye | Found to be the optimal pH for both Fenton and photo-Fenton processes. brazilianjournals.com.br |

| [H₂O₂] | Varies with dye and catalyst concentration | Acid Orange 8 | Increasing H₂O₂ concentration enhanced removal efficiency up to a point. researchgate.net |

| [Fe²⁺] | Varies with H₂O₂ concentration | Reactive Orange 13 | The degradation rate increases with ferrous ion concentration up to a certain limit. chemijournal.com |

| [H₂O₂]:[Fe²⁺] Ratio | 30:1 | Acid Orange 8 | Optimal ratio for decolorization. researchgate.net |

| [H₂O₂]:[Fe²⁺] Ratio | 15:1 | Acid Red 44 | Optimal ratio for decolorization. researchgate.net |

The fundamental mechanism of the Fenton process involves the generation of hydroxyl radicals through the reaction between Fe²⁺ and H₂O₂. The regenerated Fe³⁺ can then react with H₂O₂ to produce Fe²⁺, creating a catalytic cycle. mdpi.com The photo-Fenton process enhances this cycle through the photoreduction of Fe³⁺. nih.gov

The generated hydroxyl radicals are powerful, non-selective oxidizing agents that attack the dye molecule. For triphenylmethane (B1682552) dyes, such as this compound, the degradation is believed to be initiated by the attack of •OH radicals on the central carbon atom of the molecule. researchgate.net This initial attack leads to the breakdown of the conjugated π-system of the chromophore, which is responsible for the dye's color. mdpi.com Subsequent reactions lead to the cleavage of the aromatic rings, forming smaller organic intermediates like carboxylic acids, and can ultimately lead to complete mineralization into CO₂, H₂O, and inorganic ions. mdpi.com The reaction between the hydroxyl radical and the dye is proposed to be a substitution reaction rather than an addition reaction. nih.gov

Ozonation and Combined Ozonation Processes for this compound

Ozonation is another highly effective AOP for treating wastewater containing recalcitrant organic compounds like dyes. ijcce.ac.ir Ozone (O₃) is a strong oxidant that can be used alone or in combination with other agents like UV light or H₂O₂ to enhance degradation efficiency. ijcce.ac.ir

The degradation of pollutants by ozone in an aqueous solution occurs through two primary pathways:

Direct Oxidation: This involves the reaction of molecular ozone directly with the target organic compound. Ozone is selective and primarily attacks molecules with electron-rich moieties, such as double bonds and aromatic systems, which are characteristic features of dye chromophores. scielo.org.mx

Indirect Oxidation: This pathway involves the decomposition of ozone in water to form highly reactive and non-selective hydroxyl radicals (•OH). scielo.org.mx These radicals are more powerful oxidants than ozone itself and can degrade a broader range of organic compounds at a much faster rate. scielo.org.mx The decomposition of ozone into •OH is favored at higher pH values. redalyc.org

During the ozonation of dyes, both mechanisms can contribute to the degradation process, leading to the destruction of the chromophore and subsequent mineralization of the resulting byproducts. scielo.org.mx

To improve the efficiency of ozonation, particularly the generation of hydroxyl radicals, ozone is often combined with UV irradiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂). These hybrid systems often exhibit synergistic effects, leading to higher degradation rates than the sum of the individual processes. redalyc.org

O₃/UV Process: The absorption of UV light by ozone molecules accelerates their decomposition into H₂O₂ and subsequently into hydroxyl radicals, significantly increasing the oxidation capacity of the system. redalyc.org For some pollutants, the O₃/UV process has proven to be faster and more effective than ozonation alone. redalyc.org

O₃/H₂O₂ (Peroxone) Process: The addition of hydrogen peroxide to an ozonation system also enhances the formation of hydroxyl radicals. H₂O₂ reacts with ozone to initiate a reaction chain that produces •OH, thereby accelerating the degradation of organic pollutants. redalyc.org

O₃/Ultrasound Process: The combination of ultrasound with ozonation has also been studied for the degradation of triphenylmethane dyes. For C.I. Acid Green 3, a combined ultrasound/ozone (US/O₃) treatment resulted in 87.9% degradation in 90 minutes. deswater.com The application of ultrasound was found to increase the pseudo-first-order rate constant and enhance the stoichiometric ratio between ozone and the dye, indicating a reduction in both reaction time and the required ozone dose. nih.govdeswater.com

The following table summarizes the performance of different ozone-based AOPs on various dyes.

Table 2: Degradation Efficiency of Various Ozone-Based AOPs on Dyes

| AOP System | Target Dye | Degradation Efficiency | Time (min) | Initial Concentration | Reference |

|---|---|---|---|---|---|

| Ozone | Acid Black 1 | ~100% (color) | 25 | 1.8 x 10⁻⁵ mol L⁻¹ | scielo.br |

| US/O₃ | Acid Green 3 | 87.9% | 90 | 20 ppm | deswater.com |

| O₃/UV | Rhodamine B | 90% | 30 | 100 mg/L | mdpi.com |

| O₃/H₂O₂/UV | Methylene Blue | 98% | 60 | Not Specified | redalyc.org |

Table of Mentioned Compounds

Electrochemical and Photoelectrochemical Degradation of this compound

The electrochemical and photoelectrochemical degradation of this compound, also known as Acid Green 25, has been investigated as a promising method for water treatment. electrochemsci.org These advanced oxidation processes (AOPs) utilize the generation of powerful oxidizing agents, such as hydroxyl radicals, to break down the complex structure of the dye molecule. researchgate.net

Electrode Material Design and Surface Modification

The choice of electrode material is a critical factor in the efficiency of the electrochemical degradation of organic dyes. researchgate.net High oxygen over-potential anodes like lead dioxide (PbO₂), tin dioxide (SnO₂), and boron-doped diamond (BDD) are known for their high efficiency in the complete degradation of organics. researchgate.net

In the context of this compound degradation, several electrode materials have been explored. Studies have utilized titanium electrodes coated with a mixture of titanium dioxide (TiO₂) and ruthenium dioxide (RuO₂). electrochemsci.org Specifically, compositions of TiO₂(70%)/RuO₂(30%) and TiO₂(97%)/RuO₂(3%) have been tested. electrochemsci.org It was found that the oxidation of the dye proceeded more readily at the platinum electrode; however, the peak current and heterogeneous rate constant were highest for the Ti/TiO₂(70%)/RuO₂(30%) electrode. electrochemsci.org

Surface modification of electrodes is another strategy to enhance degradation efficiency. Techniques such as electrodeposition of a lead oxide layer on a titanium substrate have been employed to create modified anodes for the electrocatalytic oxidation of acid green dyes. researchgate.net Surface coatings with materials like metal oxides can improve the chemical properties of electrodes, preventing direct contact with the electrolyte and suppressing undesirable reactions. nih.gov For instance, modifying carbon paste electrodes with nanoparticles has been shown to improve their performance. tandfonline.com

The following table summarizes the performance of different electrode materials in the electrochemical oxidation of C.I. Acid Green 25. electrochemsci.org

| Electrode Material | Half-wave Potential (E₁/₂) (V) | Peak Current (iₚ) (A) | Anodic Transition Coefficient (βnβ) | Heterogeneous Rate Constant (kₛ) (cm s⁻¹) |

| Platinum | 0.88 | 1.1 x 10⁻⁵ | 0.35 | 1.7 x 10⁻³ |

| Ti/TiO₂(97%)/RuO₂(3%) | 1.05 | 2.1 x 10⁻⁵ | 0.40 | 2.5 x 10⁻³ |

| Ti/TiO₂(70%)/RuO₂(30%) | 1.02 | 2.9 x 10⁻⁵ | 0.49 | 3.1 x 10⁻³ |

| Table 1: Electrochemical parameters for the first step of C.I. Acid Green 25 oxidation at different electrode materials. electrochemsci.org |

Electrochemical Reaction Kinetics and Mass Transport Phenomena

The kinetics of the electrochemical degradation of dyes like this compound can be influenced by several factors, including the initial dye concentration. iwaponline.com At lower concentrations, the oxidation kinetics often follow a pseudo-first-order model and are primarily governed by mass transport phenomena. iwaponline.com As the dye concentration increases, the degradation may shift to zero-order kinetics, where the reaction rate is controlled by charge transfer processes. iwaponline.com

Studies on C.I. Acid Green 25 have shown that the electrochemical process is diffusion-controlled. electrochemsci.org This was determined by analyzing the linear relationship between the anodic peak current and the square root of the scan rate, which did not pass through the origin, and by examining the relationship between the logarithm of the peak current and the logarithm of the scan rate. electrochemsci.org The slope of the latter plot was found to be 0.455, indicating the diffusive character of the electrode reactions. electrochemsci.org

Mass transport limitations can arise from the low solubility and slow mass transfer of reactants to the catalyst surface. mdpi.com In electrochemical systems, an unstirred layer, known as the Nernst layer, can form at the electrolyte-membrane interface, influencing ion transport. mdpi.com The catalytic activity of an electrode depends not only on the electrocatalyst itself but also on the transport of reactants and products to and from the reaction sites. escholarship.org

Role of Photoexcitation in Electro-Oxidation Enhancement

Photoelectrochemical degradation combines electrochemical methods with photochemical oxidation, often leading to enhanced degradation efficiency. researchgate.net This enhancement is due to the generation of highly reactive species like hydroxyl radicals (•OH) through the formation of electron-hole pairs in semiconductor materials upon photo-irradiation. researchgate.netresearchgate.net

In the photoelectrochemical oxidation of C.I. Acid Green 25, a titanium electrode coated with a TiO₂/RuO₂ mixture has been used. electrochemsci.org The process was carried out in an electrochemical cell placed within a photochemical reactor equipped with lamps emitting UV radiation at 254 nm, 300 nm, and 350 nm. electrochemsci.org The photoexcitation of the semiconductor material (TiO₂) generates electron-hole pairs. researchgate.net The photogenerated holes have sufficient potential to oxidize species at the photoanode surface, and an applied bias potential can further enhance the separation of electrons and holes, thereby increasing the oxidation rate. mdpi.com

Sonochemical and Sono-Photocatalytic Degradation of this compound

Sonochemical and sono-photocatalytic methods are other advanced oxidation processes that have been explored for the degradation of organic dyes, including this compound (also referred to as Acid Green 3 in some studies). deswater.com These techniques utilize the chemical effects of ultrasound to initiate and enhance the degradation process.

Cavitation Effects and Radical Generation under Ultrasound Irradiation

The fundamental principle behind sonochemistry is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid subjected to ultrasound. mdpi.comresearchgate.net This collapse creates localized hot spots with extremely high temperatures (around 5000 K) and pressures. iwaponline.comfrontiersin.org These extreme conditions lead to the pyrolytic decomposition of water molecules, generating highly reactive hydrogen atoms (H•) and hydroxyl radicals (•OH). researchgate.netresearchgate.net

These primary radicals can then react with dissolved pollutants. There are three main reaction zones during sonolysis: inside the cavitation bubble, at the bubble-water interface, and in the bulk solution. mdpi.com Hydrophobic and volatile compounds tend to be degraded within the high-temperature interior of the bubble, while hydrophilic and non-volatile pollutants react with radicals at the interface or in the bulk solution. mdpi.com

Studies on the sonolytic degradation of Acid Green 3 have shown that a degradation of 51% can be achieved under optimized conditions (20 ppm initial concentration, 120 W power, pH 5.8, and 30°C) after 120 minutes. deswater.com The generation of radicals during sonication can be confirmed by methods such as the Fricke reaction and potassium iodide dosimetry. capes.gov.br

Coupling Ultrasound with Other AOPs

Combining ultrasound with other advanced oxidation processes (AOPs), such as ozonation or photocatalysis, can lead to synergistic effects and significantly enhanced degradation rates. mdpi.comresearchgate.net Ultrasound can improve the efficiency of other AOPs by increasing mass transfer, deaggregating catalyst particles to increase the active surface area, and generating additional reactive species. researchgate.netresearchgate.net

The sono-photocatalytic process, which combines ultrasound and photocatalysis, has been shown to be more effective than either technique used individually. researchgate.netbme.hu For instance, a study comparing sonolytic, photocatalytic, and sono-photocatalytic methods for dye degradation found that after 80 minutes, the degradation values were approximately 19%, 68%, and 82%, respectively. bme.hu The accelerated reaction rate in the presence of ultrasound is a key advantage. bme.hu

For the degradation of Acid Green 3, combination approaches have been investigated. The US/O₃ process resulted in 87.9% degradation in 90 minutes. deswater.com Other combinations, such as US/Persulfate/Fe²⁺ and US/Peroxymonosulfate/Fe²⁺, also showed significant degradation levels of 87.2% and 85.1%, respectively. deswater.com These hybrid methods demonstrate the potential for process intensification and more efficient removal of persistent organic pollutants like this compound from wastewater. deswater.com

Lack of Specific Research Data for this compound Adsorption Studies

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of available research data specifically focused on the environmental remediation and mechanistic studies of This compound degradation through adsorption phenomena. The specific areas outlined for investigation, including the development of novel adsorbents and detailed adsorption equilibrium modeling for this particular compound, are not substantially covered in the accessible scientific literature.

While extensive research exists for the adsorption of other acid dyes, such as C.I. Acid Green 16, C.I. Acid Green 25, and C.I. Acid Green 9, the findings are specific to the molecular structure and properties of those compounds. pan.plcellulosechemtechnol.roresearchgate.netscispace.comresearchgate.net For instance, studies have detailed the use of compost, chitosan, and activated carbons for the removal of these other green dyes, often including in-depth analysis of adsorption isotherms. pan.plcellulosechemtechnol.roscispace.com However, due to the unique chemical nature of each dye, these results cannot be accurately extrapolated or attributed to this compound.

The user's request for an article focusing solely on this compound, with strict adherence to an outline detailing specific biomass, inorganic, and polymeric adsorbents, as well as Langmuir, Freundlich, and Temkin isotherm analyses, cannot be fulfilled with the required scientific accuracy. Generating content on this topic without specific supporting data for this compound would lead to speculation and misrepresentation of the scientific record.

Therefore, the article as requested cannot be generated at this time due to the absence of specific research findings for this compound in the provided areas of study.

Adsorption Phenomena for this compound Removal

Adsorption Equilibrium Modeling of this compound

Multi-component Adsorption Systems

In real-world wastewater scenarios, this compound often coexists with other pollutants, creating a multi-component system. The adsorption process in such systems is more complex than in single-component systems due to competitive adsorption among different solutes for the active sites on the adsorbent.

To understand and predict the behavior of multi-component adsorption, various isotherm models have been developed. The extended Langmuir isotherm model is often used for multi-component systems, which accounts for the competitive adsorption among different adsorbates. hhu.de Modeling these complex systems is essential for designing effective industrial wastewater treatment processes. hhu.de

Adsorption Kinetics and Transport Phenomena of this compound

The study of adsorption kinetics is crucial for understanding the rate at which a dye is removed from a solution and for determining the controlling mechanisms of the adsorption process. jmaterenvironsci.comscispace.com

Pseudo-First-Order and Pseudo-Second-Order Models

Two of the most commonly used kinetic models to describe the adsorption of dyes from aqueous solutions are the pseudo-first-order and pseudo-second-order models.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. scispace.com The linear form of the equation is:

log(qe - qt) = log(qe) - (k1/2.303) * t

where:

qe is the amount of dye adsorbed at equilibrium (mg/g)

qt is the amount of dye adsorbed at time t (mg/g)

k1 is the rate constant of the pseudo-first-order model (min⁻¹)

The pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. scispace.comresearchgate.net The linear form of the equation is:

t/qt = 1/(k2 * qe²) + (1/qe) * t

where:

k2 is the rate constant of the pseudo-second-order model (g/mg·min)

Numerous studies on the adsorption of acid dyes have found that the pseudo-second-order model often provides a better fit to the experimental data than the pseudo-first-order model, as indicated by higher correlation coefficients (R² values). jmaterenvironsci.comscispace.compsu.edu This suggests that chemisorption is a significant part of the adsorption mechanism for these dyes.

Table 1: Comparison of Kinetic Models for Acid Dye Adsorption

| Adsorbent | Dye | Best Fit Model | Reference |

|---|---|---|---|

| Activated Carbon | Acid Green 1 | Pseudo-second-order | jmaterenvironsci.com |

| Ananas Comosus (L) carbon | Acid Green 25 | Pseudo-second-order | scispace.com |

Intra-particle Diffusion and Film Diffusion Control

The intra-particle diffusion model , proposed by Weber and Morris, is often used to identify the diffusion mechanism. The equation is:

qt = kid * t^(1/2) + C

where:

kid is the intra-particle diffusion rate constant (mg/g·min^(1/2))

C is a constant related to the thickness of the boundary layer.

A plot of qt versus t^(1/2) will be linear if intra-particle diffusion is the rate-controlling step. If the line passes through the origin, then intra-particle diffusion is the sole rate-limiting step. mdpi.com However, in many cases, the plot shows multiple linear regions, indicating that the adsorption process is governed by more than one mechanism. scispace.comresearchgate.net For instance, the initial sharp portion of the plot may represent film diffusion, while the subsequent linear portion represents intra-particle diffusion. scispace.com If the line does not pass through the origin, it suggests that both film diffusion and intra-particle diffusion are involved in the adsorption process. scispace.commdpi.com

Thermodynamic Analysis of this compound Adsorption

Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide valuable insights into the spontaneity and nature of the adsorption process. These parameters can be calculated using the following equations:

ΔG° = -RT * ln(Kc) ln(Kc) = ΔS°/R - ΔH°/(RT)

where:

R is the universal gas constant (8.314 J/mol·K)

T is the absolute temperature in Kelvin

Kc is the equilibrium constant

A negative value of ΔG° indicates a spontaneous adsorption process. nih.govscirp.org The sign of ΔH° indicates whether the process is exothermic (negative) or endothermic (positive). A positive ΔS° suggests an increase in randomness at the solid-liquid interface during adsorption.

For the adsorption of C.I. Acid Red 97 on walnut shells, the process was found to be spontaneous and exothermic. bioline.org.br In another study on the adsorption of C.I. Acid Orange 52, the process was spontaneous and endothermic for one type of clay adsorbent (Na-MMT) but non-spontaneous and exothermic for others. scirp.org The thermodynamic properties are highly dependent on the specific adsorbent-adsorbate system.

Table 2: Thermodynamic Parameters for Acid Dye Adsorption

| Adsorbent | Dye | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Adsorption | Reference |

|---|---|---|---|---|---|---|

| Walnut Shell | C.I. Acid Red 97 | Negative | Negative | - | Spontaneous, Exothermic | bioline.org.br |

Surface Chemistry and Adsorbent-Adsorbate Interaction Mechanisms

The interaction between this compound and the adsorbent surface is governed by the surface chemistry of the adsorbent and the chemical structure of the dye molecule. The pH of the solution is a critical factor influencing these interactions. jmaterenvironsci.comscispace.com

For acid dyes, which are anionic in nature, adsorption is generally favored at lower pH values. jmaterenvironsci.comscispace.com At acidic pH, the surface of many adsorbents, such as activated carbon, becomes positively charged, leading to stronger electrostatic attraction with the anionic dye molecules. jmaterenvironsci.com As the pH increases, the adsorbent surface tends to become more negatively charged, resulting in electrostatic repulsion and a decrease in adsorption. scispace.com

The interactions can be a combination of physical and chemical processes. Physical adsorption involves weak van der Waals forces and hydrogen bonding, while chemical adsorption (chemisorption) involves the formation of stronger chemical bonds, such as ionic bonds or covalent bonds. mdpi.comripublication.com The mean free energy of adsorption (E), calculated from the Dubinin-Radushkevich isotherm, can help distinguish between physical and chemical adsorption. An E value below 8 kJ/mol typically indicates physisorption, while values between 8 and 16 kJ/mol suggest ion exchange, and values above 16 kJ/mol point to chemisorption. mdpi.comripublication.com

Spectroscopic techniques like Fourier-transform infrared spectroscopy (FT-IR) are often used to identify the functional groups on the adsorbent surface that are involved in the adsorption process. scispace.com For instance, the presence of hydroxyl and carboxyl groups can enhance adsorption through hydrogen bonding and other interactions. scispace.com

Biological Degradation of this compound

Biological degradation offers an eco-friendly and cost-effective alternative to physicochemical methods for treating dye-contaminated wastewater. doi.org This process utilizes microorganisms, such as bacteria and fungi, or their enzymes to break down the complex dye molecules into simpler, less toxic compounds. doi.orgresearchgate.net

The biodegradation of azo dyes, a large class of synthetic dyes, often occurs in a two-step process involving an initial anaerobic reduction of the azo bond (-N=N-), leading to decolorization, followed by an aerobic degradation of the resulting aromatic amines. doi.org Several microbial species have been identified for their ability to decolorize and degrade various acid dyes. For example, Micrococcus glutamicus has been shown to effectively degrade the sulfonated diazo dye C.I. Reactive Green 19A. doi.org

Enzymes like laccases and azoreductases play a crucial role in the biodegradation process. researchgate.netchem-soc.si Laccases, for instance, are oxidoreductase enzymes that can oxidize a wide range of organic and inorganic substrates, including the aromatic structures found in dyes. researchgate.net The efficiency of biological degradation is influenced by several factors, including pH, temperature, the presence of co-substrates, and the specific microbial strain or enzyme used. doi.orgnih.gov

While complete mineralization to carbon dioxide and water is the ultimate goal, biological degradation can sometimes lead to the formation of intermediate products that may still be of environmental concern. Therefore, a thorough analysis of the degradation pathway and the toxicity of the resulting metabolites is essential. mdpi.comresearchgate.net

Enzymatic Degradation of this compound

Enzymatic bioremediation is increasingly recognized as a viable and environmentally friendly alternative to traditional chemical treatments for dye-laden wastewater. ua.pt Enzymes, particularly oxidoreductases, can catalyze the degradation of dye molecules with high specificity and efficiency, often leading to less toxic byproducts compared to chemical methods. ua.pt

The enzymatic degradation of azo dyes like this compound primarily involves oxidoreductase enzymes, with laccases and azoreductases being the most extensively studied. nih.govnih.gov

Laccases (benzenediol:oxygen oxidoreductase; EC 1.10.3.2) are multi-copper-containing enzymes that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, including synthetic dyes. ua.pt The oxidation of azo dyes by laccases can lead to the formation of phenolic and quinonoid intermediates, which are generally less toxic than the aromatic amines produced during reductive cleavage. mdpi.com In some cases, especially for non-phenolic substrates, the presence of a redox mediator is required to facilitate electron transfer between the enzyme and the dye molecule. ua.ptmdpi.com

Azoreductases are enzymes that catalyze the reductive cleavage of the azo bond (-N=N-), which is the chromophoric group in azo dyes. jazindia.com This reaction typically occurs under anaerobic or anoxic conditions and requires a reducing equivalent such as NADH or FADH2. nih.govmdpi.com The cleavage of the azo bond results in the decolorization of the dye and the formation of aromatic amines, which may themselves be colorless but can still be toxic and require further degradation, often under aerobic conditions. doi.orguminho.pt The activity of azoreductases can be influenced by the structure of the dye molecule, including the presence of substituent groups. researchgate.net

The combined action of these enzymes, often in sequential anaerobic-aerobic processes, is crucial for the complete mineralization of azo dyes. doi.org

The efficiency of enzymatic degradation is highly dependent on various physicochemical parameters, including pH, temperature, and the presence of inhibitors or enhancers.

pH: The optimal pH for laccase activity is often in the acidic range, while azoreductases can function over a broader pH range, sometimes favoring neutral to alkaline conditions. nih.govnih.gov For instance, a laccase from Bacillus licheniformis showed optimal activity at a more neutral pH of 4.5. nih.gov In contrast, some bacterial strains exhibit favorable decolorization at a pH of 7–8. nih.gov

Temperature: Enzyme activity is also temperature-dependent, with an optimal temperature for maximum activity. For example, a mutant laccase (D500G) demonstrated a higher optimum temperature of 70°C. nih.gov However, for many bacterial degradation processes, the optimal temperature range is reported to be between 30-40°C. uminho.pt Higher temperatures can lead to enzyme denaturation and a decrease in degradation rates. nih.gov

Enzyme Stability: The stability of enzymes under operational conditions is a critical factor for their application in bioremediation. Immobilization of enzymes on various supports, such as biochar or inorganic oxides, has been shown to enhance their thermal and pH stability, as well as reusability. nih.govmdpi.com For example, laccase immobilized on a TiO2/ZnO support retained about 40% of its activity over a wide temperature range and after 10 reaction cycles. mdpi.com

Table 1: Kinetic Parameters of Laccase Mutants for ABTS Substrate

| Enzyme | K_m (µM) | k_cat/K_m (s⁻¹M⁻¹) | Specific Enzyme Activity (U/mg) |

|---|---|---|---|

| rlac1338 | - | 0.1638 | 22.8 |

| lac2-9 | 76 | 0.618 | 79.8 |

Data sourced from a study on improving laccase efficiency through directed evolution. frontiersin.org

The identification of intermediate metabolites is crucial for elucidating the degradation pathway and assessing the detoxification of the dye. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR) are commonly employed for this purpose. researchgate.net

FTIR analysis can reveal changes in the functional groups of the dye molecule during degradation. For example, the disappearance of the azo bond peak (-N=N-) in the FTIR spectrum of a treated dye sample indicates its cleavage. tci-thaijo.org GC-MS analysis helps in the identification of various smaller molecules formed during the degradation process. researchgate.net Studies on the degradation of other dyes have identified intermediates such as leuco-malachite green, and various dicarboxylic acids, suggesting the breakdown of the complex dye structure into simpler, potentially less toxic compounds. mdpi.com The proposed degradation pathways often involve initial cleavage of the primary bonds like N=N or C-N, followed by further oxidation and ring opening of the aromatic intermediates. mdpi.com

Microbial Biodegradation of this compound

The use of whole microbial cells, including bacteria and fungi, offers a promising approach for the degradation of azo dyes. Microorganisms can produce a consortium of enzymes that act synergistically to break down complex dye molecules. tandfonline.com

The first step in microbial degradation is often the isolation of potent dye-degrading microorganisms from contaminated environments such as textile industry effluents or dye-contaminated soils. nih.govijarbs.com The enrichment culture technique is a common method used to selectively isolate microbes capable of utilizing the dye as a source of carbon and/or nitrogen or at least tolerating its presence. ijisrt.com

Isolated strains are then characterized based on their morphological, biochemical, and molecular characteristics, often involving 16S rRNA gene sequencing for bacteria. iwaponline.com Screening studies are conducted to assess the decolorization efficiency of the isolated strains under various conditions. ijarbs.com For instance, several bacterial cultures isolated from soil demonstrated the ability to decolorize Acid Green dye, with one promising culture achieving 94.6% decolorization. nih.gov The mechanism of decolorization can be attributed to either biosorption onto the microbial biomass or biodegradation by microbial enzymes. nih.gov

Table 2: Examples of Dye-Degrading Microorganisms and their Efficiency

| Microorganism | Dye | Decolorization Efficiency | Reference |

|---|---|---|---|

| Aeromonas sp. | Malachite Green | >87% in <24h | iwaponline.com |

| Shewanella sp. | Acid Black 210 | >87% in <24h | iwaponline.com |

| Micrococcus glutamicus NCIM-2168 | C.I. Reactive Green 19A | 100% in 42h | nih.gov |

Both bacteria and fungi have demonstrated significant potential in degrading azo dyes.

Bacterial Biodegradation: Bacteria employ a variety of enzymatic mechanisms to break down azo dyes. The initial step is often the reductive cleavage of the azo bond by azoreductases under anaerobic or microaerophilic conditions, leading to the formation of aromatic amines. nih.govuminho.pt These amines are then typically mineralized under aerobic conditions through the action of other enzymes like mono- and dioxygenases, which catalyze hydroxylation and ring cleavage. doi.orgnih.gov Genera such as Pseudomonas, Bacillus, and Shewanella have been frequently implicated in dye degradation. nih.goviwaponline.com

Fungal Biodegradation: Fungi, particularly white-rot fungi, are known for their powerful ligninolytic enzyme systems, which include laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP). nih.govnih.gov These extracellular enzymes have a broad substrate specificity and can oxidize a wide range of recalcitrant compounds, including azo dyes. ua.pt The degradation pathway in fungi is often oxidative, initiated by these extracellular enzymes. nih.gov Fungal degradation can sometimes be more advantageous as it can lead to the complete mineralization of the dye without the accumulation of toxic aromatic amines. nih.gov

The synergistic action of different microbial species in a consortium can often lead to more efficient and complete degradation of complex dye molecules than a single species alone. tandfonline.com

Co-metabolism and Synergistic Microbial Consortia

The complete mineralization of complex dye molecules like this compound by a single microbial strain is often challenging. The breakdown process typically requires the combined metabolic capabilities of multiple organisms through co-metabolism and synergistic interactions.

Co-metabolism is a process where microorganisms degrade a complex substance, such as a dye, without using it as a primary source of carbon and energy. The microbes feed on a more easily consumable primary substrate, and the enzymes produced for that purpose incidentally act on the dye molecule, transforming it into simpler, often less toxic, compounds. This is particularly relevant for xenobiotic compounds like synthetic dyes, which may not induce the specific enzymes required for their breakdown. For effective decolorization, many aerobic bacterial strains require additional carbon and energy sources to produce the necessary enzymes, such as azoreductases that are tolerant to oxygen. neptjournal.com The biological decolorization of textile azo dyes is frequently investigated under such co-metabolic conditions. researchgate.net For instance, studies on various dyes have shown that the presence of a supplemental carbon source is essential for degradation to occur. iwaponline.com

Synergistic Microbial Consortia involve multiple microbial species working together to achieve a more efficient and complete degradation than any single species could alone. mdpi.comtandfonline.com These mixed communities offer several advantages:

Division of Labor: Different strains within a consortium can sequentially break down the dye molecule. One species might perform the initial decolorization by cleaving the primary structure (e.g., the azo bond), while others metabolize the resulting aromatic amines, which can be toxic and recalcitrant. researchgate.net

Enhanced Resilience: Microbial consortia are generally more resistant to the high toxicity of dyes and adverse environmental conditions (e.g., fluctuations in pH and temperature) compared to pure cultures. tandfonline.com

Broader Enzymatic Capability: A consortium possesses a wider range of enzymes, allowing it to attack the dye molecule at different positions or degrade a wider variety of intermediate byproducts. mdpi.com

Research has demonstrated the effectiveness of consortia in dye remediation. For example, a consortium of Enterobacter asburiae and Enterobacter cloacae achieved 98% decolorization of Reactive Yellow-145 dye at a high concentration (500 mg/L) within 12 hours. tandfonline.com Similarly, a bacterial consortium comprising Bacillus cereus, Pseudomonas putida, Stenotrophomonas acidaminiphila, and Pseudomonas fluorescens completely decolorized Acid Red 88 within 24 hours through their combined metabolic activities. tandfonline.com This synergistic action prevents the accumulation of toxic intermediates, leading to more complete mineralization. researchgate.netresearchgate.net

The table below summarizes findings on the synergistic effects of microbial consortia on the degradation of various acid dyes.

| Consortium Type | Microbial Species | Target Dye | Degradation Efficiency (%) | Reference |

|---|---|---|---|---|

| Bacterial-Fungal | Trametes sp. SQ01 & Chaetomium sp. R01 | Acid Violet 17 | 86% | neptjournal.com |

| Bacterial | B. cereus, P. putida, S. acidaminiphila, P. fluorescence | Acid Red 88 | 100% (in 24h) | tandfonline.com |

| Bacterial | Enterobacter asburiae & Enterobacter cloacae (1:1) | Reactive Yellow-145 | 98% (in 12h) | tandfonline.com |

| Bacterial | B. subtilis (WGI-3), B. subtilis (WGI-4), B. cereus (WGI-9) | Direct Blue 15 | 70-80% (in 48h) | tandfonline.com |

Factors Influencing Microbial Decolorization and Mineralization

The efficiency of microbial degradation of this compound is controlled by a range of physicochemical and environmental factors. Optimizing these parameters is crucial for developing effective bioremediation strategies.

Effect of pH: The pH of the medium is a critical factor as it affects the activity of the microbial enzymes responsible for degradation and can also influence the surface charge of the microbial cells and the ionization state of the dye molecule. Generally, bacterial degradation of dyes is optimal in a neutral to slightly alkaline pH range, typically between 6.0 and 10.0. For instance, studies on Malachite Green showed maximum decolorization at pH 7. mdpi.com In another study on Direct Red 81, mixed bacterial cultures achieved over 90% decolorization at pH levels of 8, 9, and 10. nih.gov Fungal systems, in contrast, often perform better under acidic conditions. scielo.br For enzymatic treatments, the optimal pH can be quite specific; laccase from Pleurotus sajor-caju showed the best results for degrading various acid dyes at a more acidic pH of 3.2. scielo.brscielo.br